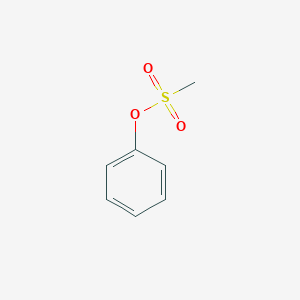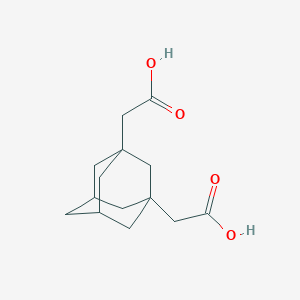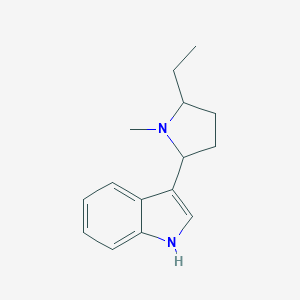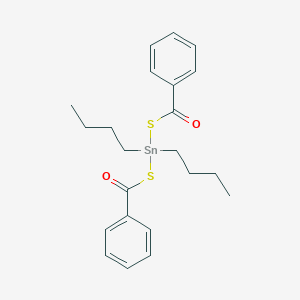
Bis(benzoylthio)dibutylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzoylthio)dibutylstannane, also known as BBTDS, is an organotin compound that has been widely used in scientific research. It is a white crystalline solid with the molecular formula C26H38O2S2Sn and a molecular weight of 579.25 g/mol. BBTDS has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes.
Wirkmechanismus
The mechanism of action of Bis(benzoylthio)dibutylstannane is not well understood, but it is thought to act as a Lewis acid catalyst in many reactions. It has been found to promote the formation of carbon-carbon and carbon-sulfur bonds, and to catalyze the addition of nucleophiles to carbonyl groups. Bis(benzoylthio)dibutylstannane has also been shown to act as a mild oxidizing agent in some reactions.
Biochemische Und Physiologische Effekte
Bis(benzoylthio)dibutylstannane has been found to exhibit a variety of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. Bis(benzoylthio)dibutylstannane has also been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(benzoylthio)dibutylstannane has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. Bis(benzoylthio)dibutylstannane is also relatively non-toxic, making it a safer alternative to some other organotin compounds. However, Bis(benzoylthio)dibutylstannane is not suitable for all types of reactions, and may not be effective in some cases. Additionally, its anti-cancer and anti-inflammatory properties may interfere with some experiments, making it important to carefully consider its use in each case.
Zukünftige Richtungen
There are several potential future directions for research involving Bis(benzoylthio)dibutylstannane. One area of interest is the development of new synthetic methods using Bis(benzoylthio)dibutylstannane as a catalyst. Another potential direction is the investigation of its anti-cancer and anti-inflammatory properties, with the goal of developing new therapies for these diseases. Finally, Bis(benzoylthio)dibutylstannane may have potential applications in the development of new materials and nanotechnology, which could be an exciting area for future research.
Synthesemethoden
Bis(benzoylthio)dibutylstannane can be synthesized by reacting dibutyltin oxide with benzoyl chloride in the presence of thioacetic acid. The reaction produces Bis(benzoylthio)dibutylstannane as a white precipitate, which can be purified by recrystallization. This synthesis method has been widely used in the production of Bis(benzoylthio)dibutylstannane for research purposes.
Wissenschaftliche Forschungsanwendungen
Bis(benzoylthio)dibutylstannane has been extensively used in scientific research as a reagent for organic synthesis and as a catalyst for various reactions. It has been found to be particularly useful in the synthesis of thioesters, which are important intermediates in the production of pharmaceuticals and other organic compounds. Bis(benzoylthio)dibutylstannane has also been used in the preparation of organotin compounds with potential applications in the fields of materials science and nanotechnology.
Eigenschaften
CAS-Nummer |
15481-48-8 |
|---|---|
Produktname |
Bis(benzoylthio)dibutylstannane |
Molekularformel |
C22H28O2S2Sn |
Molekulargewicht |
507.3 g/mol |
IUPAC-Name |
S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate |
InChI |
InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
BRIMXLZSNXEUEL-UHFFFAOYSA-L |
Isomerische SMILES |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |
SMILES |
CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |
Andere CAS-Nummern |
15481-48-8 |
Synonyme |
bis(benzoylthio)dibutylstannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



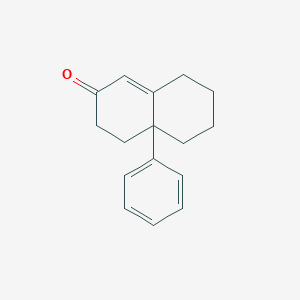
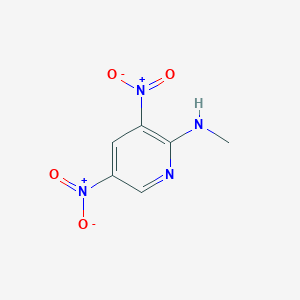
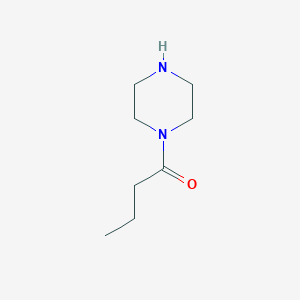



![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
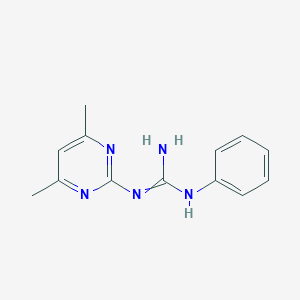
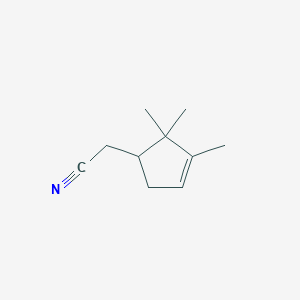
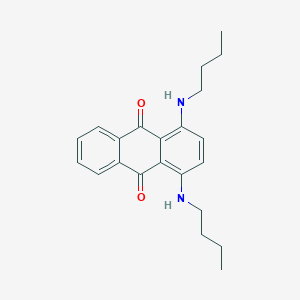
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
